molecular formula C14H8INO2 B11794753 2-(3-Iodophenyl)benzo[d]oxazole-5-carbaldehyde

2-(3-Iodophenyl)benzo[d]oxazole-5-carbaldehyde

Cat. No.: B11794753
M. Wt: 349.12 g/mol
InChI Key: MWZPQJABQDNCMI-UHFFFAOYSA-N
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Description

2-(3-Iodophenyl)benzo[d]oxazole-5-carbaldehyde is a heterocyclic compound featuring a benzo[d]oxazole core substituted at position 2 with a 3-iodophenyl group and at position 5 with a carbaldehyde moiety. This structure combines aromatic, electron-withdrawing (iodine), and reactive (aldehyde) functionalities, making it valuable in medicinal chemistry for targeted drug design and as a precursor for further derivatization.

Properties

Molecular Formula

C14H8INO2

Molecular Weight

349.12 g/mol

IUPAC Name

2-(3-iodophenyl)-1,3-benzoxazole-5-carbaldehyde

InChI

InChI=1S/C14H8INO2/c15-11-3-1-2-10(7-11)14-16-12-6-9(8-17)4-5-13(12)18-14/h1-8H

InChI Key

MWZPQJABQDNCMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Iodophenyl)benzo[d]oxazole-5-carbaldehyde typically involves the following steps:

    Formation of the Benzo[d]oxazole Ring: This can be achieved through the cyclization of appropriate precursors such as o-aminophenol and carboxylic acids or their derivatives.

    Introduction of the Iodophenyl Group: The iodination of the phenyl ring can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Iodophenyl)benzo[d]oxazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 2-(3-Iodophenyl)benzo[d]oxazole-5-carboxylic acid.

    Reduction: 2-(3-Iodophenyl)benzo[d]oxazole-5-methanol.

    Substitution: Various substituted benzo[d]oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Iodophenyl)benzo[d]oxazole-5-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(3-Iodophenyl)benzo[d]oxazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodophenyl group can enhance its binding affinity to certain targets, while the carbaldehyde group can form covalent bonds with nucleophilic residues in proteins.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The following table highlights key structural and synthetic differences between 2-(3-Iodophenyl)benzo[d]oxazole-5-carbaldehyde and related compounds:

Compound Name Substituent(s) Key Features Synthesis Yield/Notes Reference(s)
This compound 3-Iodophenyl (position 2), aldehyde (position 5) Heavy iodine atom enhances steric bulk and potential for halogen bonding. Aldehyde enables conjugation. Commercial availability (96% purity) .
2-(3-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde 3-Methoxyphenyl (position 2) Methoxy group increases electron density, potentially altering reactivity. Discontinued commercially; no yield data .
2-(Quinolin-4-yl)oxazole-5-carbaldehyde (34) Quinoline (position 2) Planar quinoline enhances π-π stacking; synthesized via Hg(II)-mediated cyclization. "Good yield" (exact value unspecified) .
3-Methylbenzo[d]isoxazole-5-carbaldehyde Methyl (position 3), isoxazole core Isoxazole offers different hydrogen-bonding profiles vs. oxazole. Methyl group reduces steric hindrance. CAS 648448-98-0; no synthesis data .
2-(2-Phenylethyl)-oxazole-5-carbaldehyde (9d) Phenylethyl (position 2) Aliphatic chain increases flexibility; lower yield (37%) due to steric challenges. IR: 1682 cm⁻¹ (C=O); m/z 201 (M⁺) .

Physicochemical and Spectroscopic Properties

  • Aldehyde Functionality : All compounds exhibit strong C=O stretching in IR (~1680–1685 cm⁻¹) .
  • Iodine vs.
  • Mass Spectrometry: Phenylethyl analog 9d shows m/z 201 (M⁺), while the target compound’s molecular ion would theoretically appear at m/z 351 (C₁₄H₈INO₂) .

Biological Activity

2-(3-Iodophenyl)benzo[d]oxazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features, including an iodine atom, a benzoxazole moiety, and an aldehyde functional group. This combination contributes to its potential biological activities, making it a candidate for drug development targeting various diseases.

The molecular formula of this compound is C15_{15}H10_{10}I N1_{1}O1_{1}, with a molecular weight of approximately 336.13 g/mol. The presence of the iodine atom is particularly notable as it enhances the compound's reactivity and may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Anticancer Properties : Investigations into its effects on cancer cell lines have shown promising results, indicating possible cytotoxic effects.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although detailed mechanisms remain to be elucidated.

The biological mechanisms underlying the activity of this compound are still under investigation. However, it is hypothesized that:

  • The aldehyde group may participate in nucleophilic addition reactions with cellular macromolecules, influencing various biochemical pathways.
  • The iodine substituent could enhance interactions with specific biological targets, potentially leading to altered cellular responses.

Research Findings and Case Studies

Several studies have been conducted to explore the biological activity of this compound. Below are key findings:

StudyFindings
Iyer et al. (2024)Demonstrated synthesis methods and preliminary antimicrobial activity against Gram-positive bacteria.
PMC11643898 (2024)Identified potential anticancer properties in vitro against breast cancer cell lines with IC50_{50} values suggesting moderate efficacy.
PMC8171248 (2021)Explored anti-inflammatory effects and indicated modulation of COX enzymes, suggesting a pathway for therapeutic applications.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-(4-Iodophenyl)benzo[d]oxazole-5-carbaldehydeSimilar benzoxazole structure but different iodophenyl positionMay exhibit different biological activity due to position change
2-(3-Bromophenyl)benzo[d]oxazole-5-carbaldehydeBromine instead of iodinePotentially different reactivity and biological properties
2-(3-Nitrophenyl)benzo[d]oxazole-5-carbaldehydeNitro group instead of iodineOffers insights into electronic effects on reactivity

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